molecular formula C21H23N5OS2 B12712099 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- CAS No. 86717-08-0

2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)-

Cat. No.: B12712099
CAS No.: 86717-08-0
M. Wt: 425.6 g/mol
InChI Key: PSCVXOOBOAAQJX-UHFFFAOYSA-N
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Description

2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- is a complex organic compound that features a unique structure combining indole, thiadiazole, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiadiazole ring. The final step involves the coupling of the indole-thiadiazole intermediate with the aniline derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-chlorophenyl)amino)-
  • **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-fluorophenyl)amino)-
  • **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-bromophenyl)amino)-

Uniqueness

The uniqueness of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86717-08-0

Molecular Formula

C21H23N5OS2

Molecular Weight

425.6 g/mol

IUPAC Name

1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(4-methylanilino)propan-2-ol

InChI

InChI=1S/C21H23N5OS2/c1-14-6-8-16(9-7-14)22-12-17(27)13-28-21-26-25-20(29-21)24-11-15-10-23-19-5-3-2-4-18(15)19/h2-10,17,22-23,27H,11-13H2,1H3,(H,24,25)

InChI Key

PSCVXOOBOAAQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CSC2=NN=C(S2)NCC3=CNC4=CC=CC=C43)O

Origin of Product

United States

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